2-[4-(2,3-dichlorophenyl)piperazine-1-carbonyl]-5-methoxy-4H-pyran-4-one

Dopamine D3 receptor Structure-Activity Relationship (SAR) Piperazine pharmacophore

Structurally unique D3-preferring arylpiperazine-pyranone conjugate. The 2,3-dichlorophenylpiperazine motif drives D3 selectivity over D2; the pyran-4-one linker may improve metabolic stability versus ester analogs. No direct bioactivity data exist—minor SAR changes shift affinity >1,000-fold, unmatched for hit expansion and matched-pair studies. Use to dissect dopamine on-target vs. DHCR7 off-target effects of the 2,3-dichlorophenylpiperazine core. Ideal for CNS screening libraries and custom derivatization. Inquire for research-grade supply and custom synthesis.

Molecular Formula C17H16Cl2N2O4
Molecular Weight 383.2 g/mol
CAS No. 1040664-02-5
Cat. No. B6558801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(2,3-dichlorophenyl)piperazine-1-carbonyl]-5-methoxy-4H-pyran-4-one
CAS1040664-02-5
Molecular FormulaC17H16Cl2N2O4
Molecular Weight383.2 g/mol
Structural Identifiers
SMILESCOC1=COC(=CC1=O)C(=O)N2CCN(CC2)C3=C(C(=CC=C3)Cl)Cl
InChIInChI=1S/C17H16Cl2N2O4/c1-24-15-10-25-14(9-13(15)22)17(23)21-7-5-20(6-8-21)12-4-2-3-11(18)16(12)19/h2-4,9-10H,5-8H2,1H3
InChIKeyMSTODKIGZJBKEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[4-(2,3-Dichlorophenyl)piperazine-1-carbonyl]-5-methoxy-4H-pyran-4-one (CAS 1040664-02-5): Structural Classification and Research Provenance


The compound 2-[4-(2,3-dichlorophenyl)piperazine-1-carbonyl]-5-methoxy-4H-pyran-4-one (CAS 1040664-02-5) is a synthetic small molecule built on a 5-methoxy-4H-pyran-4-one core linked via a carbonyl bridge to a 1-(2,3-dichlorophenyl)piperazine moiety. It belongs to the broader class of arylpiperazine‑carbonyl‑heterocycle conjugates, which are commonly explored in medicinal chemistry for CNS‑targeted screening libraries. Its structural features—specifically the 2,3‑dichlorophenyl substituent—suggest a potential interaction with dopamine D3 receptors, analogous to the pharmacophore found in clinically evaluated D3‑preferring ligands. However, a comprehensive search of primary literature, patents, and authoritative databases (PubChem, ChEMBL, BindingDB) returned no direct experimental bioactivity data, selectivity profiles, or property measurements for this exact compound [1].

Why Generic Substitution of 2-[4-(2,3-Dichlorophenyl)piperazine-1-carbonyl]-5-methoxy-4H-pyran-4-one Is Not Supported by Evidence


Even within the same arylpiperazine‑pyranone chemotype, minor structural modifications—such as the substitution pattern on the phenyl ring or the nature of the heterocyclic core—are known to drastically alter target affinity and functional activity. For instance, in a series of N‑(2,3‑dichlorophenyl)piperazine dopamine D3 ligands, the Ki values varied over 1,000‑fold depending on the terminal amide substituent [1]. The 2,3‑dichlorophenyl motif significantly impacts selectivity over D2 receptors compared to unsubstituted or monochlorinated analogs, as demonstrated in structure–activity relationship (SAR) studies for fluorenylcarboxamide derivatives [1]. Therefore, without compound‑specific head‑to‑head data, it is scientifically unsound to assume that a methanesulfonyl‑, fluorophenyl‑, or methoxyphenyl‑substituted analog could serve as a functional replacement for this 2,3‑dichlorophenyl‑piperazine‑pyran‑4‑one in a screening cascade or SAR follow‑up study. The remainder of this document highlights the few evidence dimensions where comparative differentiation can be attempted, while clearly acknowledging the limitations of the available data.

Quantitative Differentiation Evidence for 2-[4-(2,3-Dichlorophenyl)piperazine-1-carbonyl]-5-methoxy-4H-pyran-4-one


Dopamine D3 Receptor Binding Affinity: Class-Level SAR Transfer from the 2,3-Dichlorophenylpiperazine Pharmacophore

No direct binding data exist for the target compound. However, the 2,3-dichlorophenylpiperazine substructure is a well-established pharmacophore for D3 receptor binding. In a prototypical series of N‑(2,3‑dichlorophenyl)piperazine‑fluorenylcarboxamides, D3 Ki values ranged from 1.4 nM to 1460 nM depending on the amide substituent [1]. The unsubstituted phenylpiperazine homologue showed significantly lower D3 affinity, demonstrating the critical contribution of the 2,3‑dichloro substitution [1]. Qualitative SAR suggests that appending a 5‑methoxy‑4H‑pyran‑4‑one‑carbonyl group could modulate affinity, but quantitative prediction is not possible without experimental data for this specific compound.

Dopamine D3 receptor Structure-Activity Relationship (SAR) Piperazine pharmacophore

Predicted Physicochemical Properties: Comparison with the 2‑Fluorophenyl and Methanesulfonyl Analogs

Using consensus in silico prediction (SwissADME/Molinspiration), the target compound (C₁₇H₁₆Cl₂N₂O₄, MW 383.2) is compared to two structurally closest analogs available from commercial screening libraries: the 2‑fluorophenyl analog (C₁₇H₁₇FN₂O₄, MW 332.3) and the methanesulfonyl analog (C₁₂H₁₆N₂O₆S, MW 316.3). Predicted logP values differ substantially: the 2,3‑dichlorophenyl compound has an estimated XLogP3 of ~2.8–3.2, versus ~1.5–1.8 for the methanesulfonyl analog and ~2.0–2.5 for the fluorophenyl analog, reflecting the lipophilic contribution of the dichloro substitution [1][2]. Topological polar surface area (TPSA) is predicted at ~70–80 Ų for all three, maintaining compliance with CNS drug-likeness criteria [1][2].

Physicochemical properties Drug-likeness LogP

Hydrogen-Bond Acceptor/Donor Profile: Differentiation from 5‑Hydroxy and 5‑Benzyloxy Congeners

The 5‑methoxy group on the pyran‑4‑one core provides a distinct hydrogen‑bond acceptor (HBA) but not a donor (HBD). In contrast, the 5‑hydroxy‑4H‑pyran‑4‑one analog (if available) would introduce an additional HBD, potentially reducing passive membrane permeability. The 5‑benzyloxy analog adds both bulk and lipophilicity, which may alter target engagement kinetics. The target compound has a predicted HBD count of 0 (excluding protonation states) and an HBA count of 4–5, placing it in a favorable range for oral bioavailability according to Lipinski and Veber rules [1].

Hydrogen bonding Permeability 5‑Methoxy substitution

Structural Novelty Assessment: Uniqueness in Commercial Screening Collections

A substructure search across publicly catalogued screening collections (PubChem, ZINC, ChemSpider) indicates that the combination of a 5‑methoxy‑4H‑pyran‑4‑one core with a 1‑(2,3‑dichlorophenyl)piperazine‑carbonyl linker is absent from major annotated datasets, including ChEMBL and BindingDB, as of April 2026 [1]. This suggests a degree of structural novelty relative to other commercially available arylpiperazine‑pyranones (e.g., the ubiquitously distributed 2‑fluorophenyl and methoxyphenyl analogs). The closest characterized compound with a 2,3‑dichlorophenylpiperazine fragment in BindingDB is the antipsychotic cariprazine, which has a dramatically different core scaffold and linker region [2].

Chemical diversity Screening library Scaffold uniqueness

Recommended Application Scenarios for 2-[4-(2,3-Dichlorophenyl)piperazine-1-carbonyl]-5-methoxy-4H-pyran-4-one


Dopamine D3 Receptor Probe Development in CNS Drug Discovery

Given the established D3‑preferring nature of the 2,3‑dichlorophenylpiperazine pharmacophore [1], this compound could serve as a starting point for the synthesis of novel D3 receptor probes. Its pyran‑4‑one core may offer improved metabolic stability over ester‑linked analogs. Initial profiling should include D2/D3 binding and functional assays to confirm whether the pyranone linker preserves the D3 selectivity observed in the fluorenylcarboxamide series [2].

Chemical Biology Tool for Profiling Off‑Target Effects of Dichlorophenylpiperazine‑Containing Drugs

Cariprazine and aripiprazole share the 2,3‑dichlorophenylpiperazine metabolic fragment, which has been shown to inhibit DHCR7, the terminal enzyme of cholesterol biosynthesis [1]. The target compound, lacking the extended lipophilic tail of these antipsychotics, could serve as a simplified chemical tool to dissect on‑target (dopamine receptor) versus off‑target (DHCR7) effects attributable to the 2,3‑dichlorophenylpiperazine core alone [1].

Building Block for Diversity‑Oriented Synthesis of CNS Screening Libraries

The 5‑methoxy‑4H‑pyran‑4‑one scaffold is a versatile intermediate that can be further functionalized at the 3‑ or 6‑position of the pyrone ring [1]. The target compound can be derivatized via Mannich reactions, aldol condensations, or transition‑metal catalyzed cross‑couplings to generate a focused library of analogs for CNS hit expansion campaigns, particularly when orthogonally probing D3 receptor space [1].

Negative Control Compound for Structure–Activity Relationship (SAR) Studies

When testing highly potent D3 ligands based on the 2,3‑dichlorophenylpiperazine motif, this compound—once its own D3 affinity is experimentally determined—may serve as a moderate‑affinity control or a specificity control (if it shows low D3 binding). Its distinct pyranone linker provides a matched molecular pair comparison to amide‑linked congeners [1].

Quote Request

Request a Quote for 2-[4-(2,3-dichlorophenyl)piperazine-1-carbonyl]-5-methoxy-4H-pyran-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.